Cas no 54883-31-7 (Benzenamine, 4-[2-(3,4,5-trimethoxyphenyl)-4-thiazolyl]-)

Benzenamine, 4-[2-(3,4,5-trimethoxyphenyl)-4-thiazolyl]- structure
54883-31-7 structure
Product Name:Benzenamine, 4-[2-(3,4,5-trimethoxyphenyl)-4-thiazolyl]-
CAS No:54883-31-7
MF:C18H18N2O3S
MW:342.412123203278
CID:353418
PubChem ID:71364437
Update Time:2025-04-19

Benzenamine, 4-[2-(3,4,5-trimethoxyphenyl)-4-thiazolyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-[2-(3,4,5-trimethoxyphenyl)-4-thiazolyl]-
    • 4-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]aniline
    • 54883-31-7
    • DTXSID20787907
    • Inchi: 1S/C18H18N2O3S/c1-21-15-8-12(9-16(22-2)17(15)23-3)18-20-14(10-24-18)11-4-6-13(19)7-5-11/h4-10H,19H2,1-3H3
    • InChI Key: IIDMXNCMIJEQID-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(=CC=2)N)N=C1C1C=C(C(=C(C=1)OC)OC)OC

Computed Properties

  • Exact Mass: 342.10394
  • Monoisotopic Mass: 342.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 94.8Ų

Experimental Properties

  • PSA: 66.6
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